4-(2-Phenoxyethoxy)piperidine hydrochloride

Description

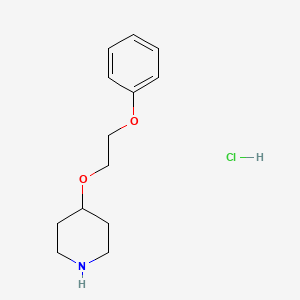

4-(2-Phenoxyethoxy)piperidine hydrochloride is a piperidine derivative characterized by a phenoxyethoxy substituent at the 4-position of the piperidine ring.

Properties

IUPAC Name |

4-(2-phenoxyethoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-2-4-12(5-3-1)15-10-11-16-13-6-8-14-9-7-13;/h1-5,13-14H,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJQGATXTWILNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCCOC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Phenylpiperidine Derivatives (Related Piperidine Core)

A foundational approach to preparing substituted piperidines, including 4-(2-phenoxyethoxy)piperidine, is illustrated in the synthesis of 4-phenylpiperidine derivatives, which share structural similarities.

- Starting from 1-benzyl-4-piperidone, a Grignard reaction with phenylmagnesium bromide introduces the phenyl group at the 4-position of the piperidine ring.

- The reaction is conducted in inert solvents such as tetrahydrofuran or diethyl ether under an inert atmosphere (argon or nitrogen) to prevent side reactions.

- After the Grignard addition, workup includes quenching with saturated ammonium chloride and extraction to isolate the intermediate compound.

- Subsequent catalytic hydrogenation removes protecting groups (e.g., benzyl) and reduces double bonds to yield the 4-phenylpiperidine core.

Introduction of the 2-Phenoxyethoxy Side Chain

The ether linkage to the phenoxy group is typically introduced via nucleophilic substitution or Williamson ether synthesis:

- The piperidine nitrogen or an appropriate hydroxyl precursor is reacted with 2-phenoxyethyl halides or tosylates under basic conditions to form the 4-(2-phenoxyethoxy)piperidine structure.

- This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Formation of Hydrochloride Salt

- The free base of 4-(2-phenoxyethoxy)piperidine is converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride gas or hydrochloric acid solutions in solvents such as ethanol or ethyl acetate.

- This salt formation enhances the compound’s stability and facilitates purification by precipitation and recrystallization.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature/Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard addition | Phenylmagnesium bromide (1.0-2.2 equiv) | Diethyl ether, THF, or dioxane | 0 °C to room temperature, until TLC completion | 75-85 | Inert atmosphere (N2 or Ar) |

| Hydrogenation and deprotection | Pd@ZIF-8 or Pd@MOF catalysts, H2 gas (1 atm) | Ethyl acetate, methanol, or ethanol | 24-96 hours | 80-90 | Catalyst loading 1-10% w/w |

| Etherification | 2-Phenoxyethyl halide, base (e.g., K2CO3) | Acetonitrile or DMF | Reflux, 4-12 hours | 70-80 | Avoids over-alkylation |

| Hydrochloride salt formation | Anhydrous HCl gas or HCl in ethanol | Ethanol, ethyl acetate | Room temperature, 1-3 hours | 85-95 | Precipitation and recrystallization |

Research Findings and Optimization

- Catalyst Choice: Pd-based metal-organic frameworks (MOFs) such as Pd@ZIF-8 have shown high efficiency and selectivity in hydrogenation steps, improving yield and reducing reaction times.

- Solvent Effects: Polar aprotic solvents like DMF and acetonitrile facilitate the etherification step by enhancing nucleophilicity and solubility of reactants.

- Purification: Recrystallization from methanol-ethyl acetate mixtures yields highly pure hydrochloride salts with melting points consistent with literature, confirming compound identity.

- Reaction Monitoring: Thin layer chromatography (TLC) is used extensively to monitor completion of each step, ensuring high purity and yield.

Example Preparation Protocol (Summarized)

- Grignard Addition: Add phenylmagnesium bromide solution dropwise to a cooled solution of 1-benzyl-4-piperidone in THF under nitrogen. Stir until reaction completion by TLC.

- Workup: Quench with saturated ammonium chloride, extract organic layer, dry, and evaporate solvent.

- Hydrogenation: Dissolve crude intermediate in ethanol, add Pd@ZIF-8 catalyst, and stir under hydrogen atmosphere at room temperature for 48 hours.

- Etherification: React resulting 4-phenylpiperidine with 2-phenoxyethyl bromide in acetonitrile with potassium carbonate at reflux for 8 hours.

- Salt Formation: Bubble dry HCl gas into ethanol solution of the free base to precipitate hydrochloride salt. Filter and recrystallize from methanol-ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenoxyethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The phenoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetone, while reduction could produce different piperidine derivatives.

Scientific Research Applications

4-(2-Phenoxyethoxy)piperidine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 4-(2-Phenoxyethoxy)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Substituents

Piperidine derivatives differ primarily in their substituents, which dictate their chemical reactivity, solubility, and biological activity. Below is a comparative analysis of select compounds:

Physicochemical Properties

- Melting Points: 4-(Diphenylmethoxy)piperidine HCl: 200–207°C . E2020: Not specified, but crystalline derivatives like N-Phenethyl-4-hydroxy-4-phenyl piperidine HCl form orthorhombic crystals (melting points often correlate with purity and substituent bulk) .

- Solubility: 4-(4-Nitrophenyl)piperidine HCl: Soluble in water and alcohols . Dyclonine HCl: High solubility in lipid-rich environments due to the butoxy-propiophenone moiety .

Research and Regulatory Considerations

- Safety Profiles :

- Regulatory Status: Compounds like 4-(3-Fluorophenoxy)piperidine HCl are cataloged in chemical databases (e.g., MFCD06247708) but lack extensive regulatory documentation . Discontinued status of 4-(2-Phenoxyethoxy)piperidine HCl may reflect niche applications or synthesis challenges .

Biological Activity

4-(2-Phenoxyethoxy)piperidine hydrochloride, with the molecular formula C₁₄H₁₉ClNO₂ and a molecular weight of 257.76 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Serotonin Reuptake Inhibition : The compound has been shown to inhibit the reuptake of serotonin, suggesting potential applications in treating mood disorders and depression.

- Anticancer Properties : It demonstrates efficacy against various cancer types, including breast, prostate, colon, lung, and ovarian cancers. The compound's activity is linked to its ability to regulate critical signaling pathways such as STAT-3, NF-κB, and PI3K/Akt.

- Antimicrobial Effects : Preliminary studies suggest antimicrobial properties, although specific mechanisms and efficacy against different pathogens require further investigation.

The mechanism of action for this compound involves its interaction with various molecular targets within the body:

- Receptor Binding : The compound may bind to serotonin receptors, influencing neurotransmitter levels and potentially alleviating symptoms of depression.

- Pathway Modulation : By modulating key cellular pathways involved in cancer cell proliferation and survival (e.g., NF-κB and PI3K/Akt), it can induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Activity :

- A study highlighted the compound's ability to induce apoptosis in breast cancer cell lines through the modulation of the aforementioned signaling pathways. This suggests a promising avenue for developing new anticancer therapies.

-

Serotonin Reuptake Inhibition :

- In vitro assays demonstrated that this compound effectively inhibits serotonin reuptake at concentrations comparable to established antidepressants.

-

Antimicrobial Properties :

- While initial findings indicate potential antimicrobial activity, further research is needed to elucidate its spectrum of activity against specific bacterial strains.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-(2-Phenoxyethyl)piperidine hydrochloride | 252918-95-9 | Exhibits similar serotonin reuptake inhibition |

| Paroxetine hydrochloride | 61869-08-7 | A well-known selective serotonin reuptake inhibitor |

| 4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride | 1220031-45-7 | Variants include different alkyl chain lengths |

| 4-(phenoxymethyl)piperidine | Not available | Explored for σ receptor binding |

This comparison highlights the unique features of this compound, particularly its potential therapeutic applications due to its distinct pharmacological profile.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 4-(2-phenoxyethoxy)piperidine hydrochloride, and how can reaction efficiency be optimized?

- Methodology : Utilize nucleophilic substitution reactions between 4-hydroxypiperidine and 2-phenoxyethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF). Optimize reaction time (12-24 hrs) and temperature (80-100°C) to improve yield . Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography.

- Key Considerations : Avoid excess halide to minimize byproducts. Use anhydrous conditions to prevent hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, phenoxyethoxy chain protons at δ 3.5–4.5 ppm) .

- HPLC : Assess purity (>98%) using a C18 column with UV detection (λ = 254 nm) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₃H₂₀ClNO₂) .

Q. What are the solubility profiles of this compound in common solvents?

- Data :

- Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol/water mixtures.

- Poor solubility in non-polar solvents (hexane, diethyl ether) .

- Experimental Design : Perform gravimetric analysis by dissolving 10 mg increments in 1 mL solvent at 25°C under sonication.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for piperidine derivatives?

- Approach :

- Cross-reference SDS data from multiple sources (e.g., acute oral toxicity LD₅₀ ranges: 200–500 mg/kg in rodents) .

- Conduct in vitro assays (e.g., HepG2 cell viability tests) to validate toxicity thresholds.

- Adjust protocols based on substituent effects; phenoxyethoxy groups may alter membrane permeability and toxicity .

Q. What strategies are effective for stabilizing this compound under varying pH conditions?

- Methodology :

- pH Stability Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hrs. Monitor degradation via HPLC.

- Findings : Expected stability at neutral pH; hydrolysis of the ether bond may occur under strongly acidic/basic conditions .

- Mitigation : Store at 2–8°C in airtight, light-protected containers with desiccants .

Q. How can computational modeling aid in predicting reaction pathways for derivatives of this compound?

- Tools : Use density functional theory (DFT) to calculate transition-state energies for substitution or oxidation reactions.

- Case Study : ICReDD’s workflow integrates quantum chemical calculations (e.g., Gaussian) with experimental data to optimize reaction conditions (e.g., solvent selection, catalyst screening) .

- Outcome : Predict regioselectivity in electrophilic aromatic substitution on the phenoxy ring .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

- Key Issues :

- Exothermic reactions may require controlled temperature gradients.

- Column chromatography becomes impractical; switch to fractional crystallization or continuous flow reactors .

- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential when handling this compound?

- Protocols :

- Respiratory : NIOSH-approved N95 masks if airborne particles are generated.

- Gloves : Nitrile gloves (tested for permeation resistance using ASTM F739).

- Eye Protection : Goggles compliant with ANSI Z87.1 .

Q. How should accidental spills be managed in laboratory settings?

- Steps :

Evacuate the area and ventilate.

Absorb spills with inert material (e.g., vermiculite).

Collect residues in sealed containers for hazardous waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.